molecular formula C12H8F3NO2S B12071183 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid

2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid

Katalognummer: B12071183
Molekulargewicht: 287.26 g/mol
InChI-Schlüssel: JYZSEGUMFPQEER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing sulfur. This particular compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl-substituted phenyl group at the 4-position, and a carboxylic acid group at the 3-position. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid typically involves multi-step reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro-substituted thiophene derivatives.

    Reduction: Alcohol-substituted thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific application and target.

Eigenschaften

Molekularformel

C12H8F3NO2S

Molekulargewicht

287.26 g/mol

IUPAC-Name

2-amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)7-3-1-6(2-4-7)8-5-19-10(16)9(8)11(17)18/h1-5H,16H2,(H,17,18)

InChI-Schlüssel

JYZSEGUMFPQEER-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.